molecular formula C23H27N5O2S B426946 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B426946
M. Wt: 437.6g/mol
InChI Key: FYRYBPIKSDYCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzyl group, an ethyl group, a morpholine ring, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiol compounds under suitable conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophiles.

    Formation of the Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety by reacting the intermediate compound with phenylacetic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfere with microbial growth by disrupting essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(morpholin-4-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the phenylacetamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6g/mol

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C23H27N5O2S/c1-2-28-21(16-18-8-4-3-5-9-18)25-26-23(28)31-17-22(29)24-19-10-6-7-11-20(19)27-12-14-30-15-13-27/h3-11H,2,12-17H2,1H3,(H,24,29)

InChI Key

FYRYBPIKSDYCKW-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2N3CCOCC3)CC4=CC=CC=C4

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2N3CCOCC3)CC4=CC=CC=C4

Origin of Product

United States

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